

3-Amino-N,N-diethylpropanamide hydrochloride derivatives and analogs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-N,N-diethylpropanamide hydrochloride

Cat. No.: B1287892

[Get Quote](#)

An In-depth Technical Guide on **3-Amino-N,N-diethylpropanamide Hydrochloride** Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Amino-N,N-diethylpropanamide hydrochloride**, its derivatives, and analogs. It covers their synthesis, biological activities, and potential therapeutic applications, with a focus on quantitative data and detailed experimental methodologies.

Core Compound Profile

3-Amino-N,N-diethylpropanamide hydrochloride is a chemical entity with the CAS number 34105-56-1 and the molecular formula C7H17CIN2O. It serves as a foundational structure for the development of a variety of derivatives with diverse pharmacological properties.

Synthesis of Derivatives

The synthesis of 3-Amino-N,N-diethylpropanamide derivatives and related amide compounds can be achieved through several established chemical reactions. A general approach involves the coupling of a carboxylic acid with an amine.

General Synthesis Protocol for Amide Derivatives

A common method for forming the amide bond is the reaction of a substituted aniline with an amino acid ester. This one-step reaction typically involves refluxing equimolar quantities of the aniline and the amino acid ester in a solvent such as methanol for several hours. The resulting solid product can then be purified and analyzed.

Another approach involves the use of coupling agents to facilitate the amide bond formation. For instance, a carboxylic acid can be reacted with an amine in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often with an additive such as 1-hydroxybenzotriazole (HOBr), in an appropriate solvent like anhydrous tetrahydrofuran (THF).

Biological Activities and Therapeutic Potential

Derivatives of 3-Amino-N,N-diethylpropanamide have been investigated for a range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.

Antimicrobial Activity

Certain analogs of 3-aminopropanamide have demonstrated potential as antimicrobial agents. Studies have shown that some of these compounds can disrupt bacterial cell wall synthesis and inhibit key metabolic pathways. For example, some derivatives have been reported to reduce bacterial viability at concentrations as low as 10 µg/mL, indicating their potential for development as novel antibiotics.[\[1\]](#)

Anticancer Activity and Enzyme Inhibition

A significant area of research for 3-aminopropanamide derivatives is in oncology, particularly as enzyme inhibitors. A series of novel 3-aminopropanamide derivatives have been developed as irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer (NSCLC).

Several 3-aminopropanamide derivatives have shown potent inhibitory activity against EGFR, including the T790M mutant which is associated with resistance to first-generation EGFR inhibitors. The cytotoxic effects of these compounds have been evaluated in NSCLC cell lines.

Table 1: Cytotoxicity of 3-Aminopropanamide EGFR Inhibitors in NSCLC Cell Lines[\[2\]](#)

Compound	Cell Line	IC50 (µM)
UPR1268	H1975	0.05 ± 0.01
UPR1282	H1975	0.08 ± 0.02
Gefitinib	H1975	0.8 ± 0.1
UPR1268	A549	1.5 ± 0.2
UPR1282	A549	2.1 ± 0.3
Gefitinib	A549	3.0 ± 0.4
UPR1268	Calu-1	0.9 ± 0.1
UPR1282	Calu-1	1.2 ± 0.2
Gefitinib	Calu-1	1.8 ± 0.3

Data presented as mean ± standard deviation.

These results indicate that compounds UPR1268 and UPR1282 are significantly more potent than gefitinib in the H1975 cell line, which harbors the EGFR T790M resistance mutation.

Experimental Protocols

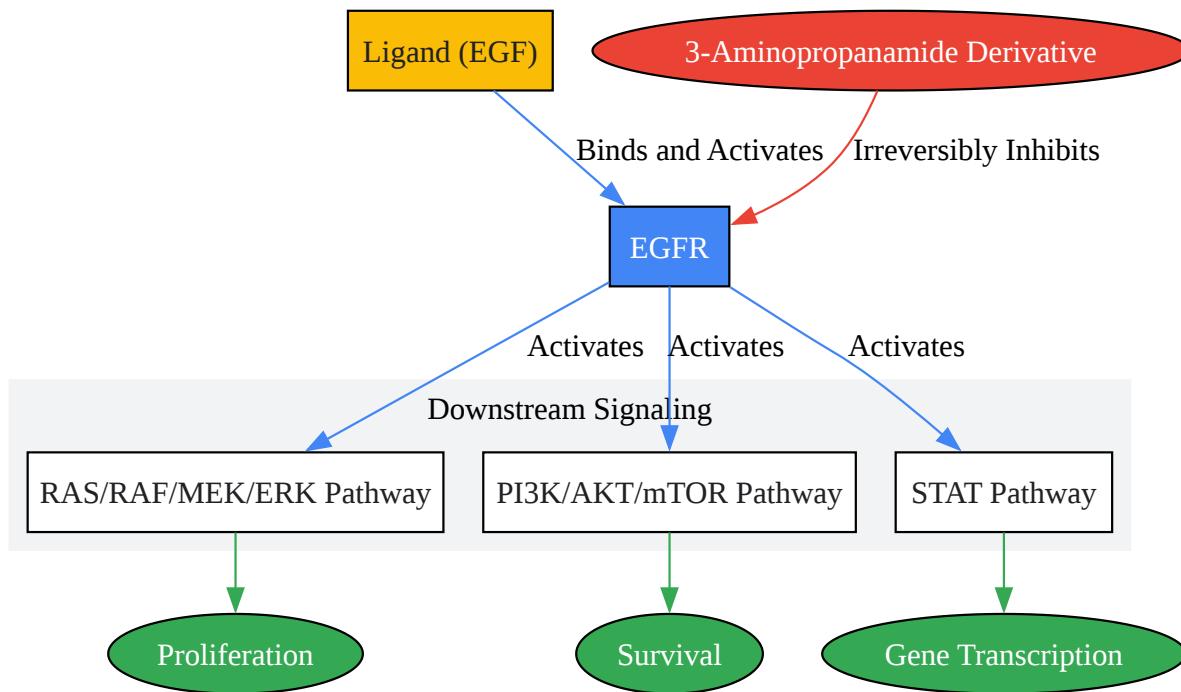
Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

- **Cell Seeding:** Plate cells in 96-well plates at a density of 5×10^3 cells per well and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of the test compounds for 72 hours.
- **MTT Addition:** Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

- Formazan Solubilization: Remove the medium and add 100 μ L of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the IC₅₀ values by plotting the percentage of cell viability against the compound concentration.

Western Blot Analysis for EGFR Signaling


This protocol is used to determine the effect of the compounds on the phosphorylation of EGFR and its downstream signaling proteins.

- Cell Lysis: Treat cells with the test compounds for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
- SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against total EGFR, phosphorylated EGFR, and other downstream targets overnight at 4°C.
- Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for the anticancer 3-aminopropanamide derivatives is the irreversible inhibition of EGFR. This leads to the blockade of downstream signaling pathways

crucial for cancer cell proliferation, survival, and migration.

[Click to download full resolution via product page](#)

Caption: EGFR Signaling Pathway Inhibition.

Experimental and Logical Workflows

The development and evaluation of 3-Amino-N,N-diethylpropanamide derivatives typically follow a structured workflow from synthesis to biological characterization.

[Click to download full resolution via product page](#)

Caption: Drug Development Workflow.

This guide highlights the significant potential of 3-Amino-N,N-diethylpropanamide derivatives as a versatile scaffold for the development of new therapeutic agents. Further research into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully explore their clinical potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Aminopropanamide hydrochloride | 64017-81-8 | Benchchem [benchchem.com]
- 2. Molecular Mechanisms Underlying the Antitumor Activity of 3-Aminopropanamide Irreversible Inhibitors of the Epidermal Growth Factor Receptor in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Amino-N,N-diethylpropanamide hydrochloride derivatives and analogs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1287892#3-amino-n-n-diethylpropanamide-hydrochloride-derivatives-and-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com